molecular formula C13H8FIO B1323954 3-Fluoro-3'-iodobenzophenone CAS No. 890098-25-6

3-Fluoro-3'-iodobenzophenone

Cat. No. B1323954
M. Wt: 326.1 g/mol
InChI Key: FXDZWNIDRDFCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-3’-iodobenzophenone is a chemical compound with the molecular formula C13H8FIO and a molecular weight of 326.11 . It is used in various scientific experiments, including pharmaceutical and organic synthesis.


Molecular Structure Analysis

The InChI code for 3-Fluoro-3’-iodobenzophenone is 1S/C13H8FIO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Fluoro-3’-iodobenzophenone has a molecular weight of 326.11 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Anaerobic Transformation and Methanogenic Degradation

Research has shown the use of isomeric fluorophenols, including 3-fluorophenol, in investigating the transformation of phenol to benzoate by anaerobic, phenol-degrading consortiums. These studies help in understanding the biochemical pathways involved in phenol degradation under anaerobic conditions (Genthner, Townsend, & Chapman, 1989). Similarly, 3-fluorobenzoate has been used as an analogue in methanogenic cultures to study phenol degradation, shedding light on the processes of defluorination and metabolite formation under methanogenic conditions (Londry & Fedorak, 1993).

Applications in Fluorescence Sensing and Imaging

3-Fluoro-3'-iodobenzophenone derivatives have been explored for use in fluorescence sensing and imaging. For instance, a study on the synthesis of a fluorogenic chemosensor for Al3+ detection indicates the potential of such compounds in sensitive and selective detection of specific metal ions, useful in various analytical and environmental applications (Ye et al., 2014). Furthermore, the development of new fluorophores based on phenol derivatives, including those using fluorinated compounds, highlights their application in creating sensitive and specific probes for bioimaging, particularly in the study of cellular and molecular processes (Roubinet, Renard, & Romieu, 2014).

Synthesis of High-Performance Polymers

The synthesis of fluorinated compounds, including those derived from 3-fluorophenol, has been important in the development of high-performance polymers. These polymers exhibit excellent thermal properties and solubility, making them suitable for applications in engineering plastics and membrane materials (Xiao et al., 2003).

Biodegradation Studies

Fluorinated compounds, including those derived from 3-fluorobenzoic acid, have been utilized in biodegradation studies to understand the metabolic pathways of complex organic compounds. Such studies provide insights into environmental bioremediation processes and the degradation of pollutants (Londry & Fedorak, 1993).

Safety And Hazards

While specific safety and hazard information for 3-Fluoro-3’-iodobenzophenone was not found, it’s important to handle all chemical compounds with care. Proper safety measures should be taken to avoid ingestion, inhalation, and contact with skin or eyes .

properties

IUPAC Name

(3-fluorophenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDZWNIDRDFCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641516
Record name (3-Fluorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3'-iodobenzophenone

CAS RN

890098-25-6
Record name (3-Fluorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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